molecular formula C9H9F3O2 B6265295 (1R)-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol CAS No. 1821771-69-0

(1R)-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol

Cat. No.: B6265295
CAS No.: 1821771-69-0
M. Wt: 206.16 g/mol
InChI Key: BWANKNAGTRWECQ-ZCFIWIBFSA-N
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Description

(1R)-1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol (CAS 1821771-69-0) is a chiral aromatic alcohol of interest in pharmaceutical and organic synthesis research . This compound, with the molecular formula C9H9F3O2, serves as a valuable chiral building block for the development of more complex molecules . The trifluoromethoxy group on the phenyl ring is a common motif in medicinal chemistry, known to influence the pharmacokinetic and metabolic properties of drug candidates . While specific clinical data is limited, closely related (R)-1-[3-(Trifluoromethyl)phenyl]ethanol has been identified as a key chiral intermediate in the synthesis of neuroprotective compounds, demonstrating the research utility of this chemical class . The product is provided with high optical purity. Researchers are advised to handle this material in a well-ventilated laboratory environment and to consult the Safety Data Sheet (SDS) prior to use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1821771-69-0

Molecular Formula

C9H9F3O2

Molecular Weight

206.16 g/mol

IUPAC Name

(1R)-1-[3-(trifluoromethoxy)phenyl]ethanol

InChI

InChI=1S/C9H9F3O2/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-6,13H,1H3/t6-/m1/s1

InChI Key

BWANKNAGTRWECQ-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)OC(F)(F)F)O

Canonical SMILES

CC(C1=CC(=CC=C1)OC(F)(F)F)O

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 1r 1 3 Trifluoromethoxy Phenyl Ethan 1 Ol

Asymmetric Catalytic Reduction Strategies for the Preparation of (1R)-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol

Asymmetric catalytic reduction of prochiral ketones represents one of the most direct and atom-economical methods for producing optically active secondary alcohols. nih.gov These strategies rely on the use of a small amount of a chiral catalyst to transfer stereochemical information to a large amount of substrate, leading to the desired enantiomer in high excess. The primary approaches include asymmetric hydrogenation, which uses molecular hydrogen (H₂), and asymmetric transfer hydrogenation (ATH), which employs other hydrogen donor molecules like isopropanol (B130326) or formic acid. kanto.co.jpnih.gov Both homogeneous and heterogeneous catalytic systems have been developed, each offering distinct advantages in terms of activity, selectivity, and practical application. mq.edu.au

Homogeneous Catalysis in Enantioselective Hydrogenation of Precursors to this compound

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to well-defined active sites. mq.edu.aulibretexts.org For the enantioselective hydrogenation of precursors like 1-[3-(trifluoromethoxy)phenyl]ethanone, transition metal complexes, particularly those of ruthenium and rhodium, featuring chiral ligands are extensively used. nih.govwiley-vch.de

Ruthenium complexes are highly effective for the asymmetric hydrogenation of a wide range of ketones. nih.gov Catalysts comprising Ru(II) centers coordinated with chiral diphosphine ligands (e.g., BINAP) and chiral diamine ligands (e.g., DPEN) have demonstrated exceptional performance. nih.gov These catalysts operate through a metal-ligand bifunctional mechanism, where both the metal center and the ligand participate in the hydrogen transfer to the ketone substrate.

While specific data for 1-[3-(trifluoromethoxy)phenyl]ethanone is limited in readily available literature, extensive research on the closely related substrate, 3'-(trifluoromethyl)acetophenone, provides significant insights. The electronic properties of the trifluoromethoxy group are comparable to the trifluoromethyl group, making these findings highly relevant. Ruthenium catalysts have shown high efficiency in the hydrogenation of such electron-deficient ketones. For instance, Ru-diamine complexes have been utilized for the scalable synthesis of related chiral alcohols. researchgate.net The combination of a chiral diphosphine and a chiral diamine ligand allows for precise tuning of the chiral environment, which is crucial for achieving high enantioselectivity. nih.gov

Table 1: Examples of Ruthenium-Catalyzed Asymmetric Hydrogenation of Acetophenone (B1666503) Derivatives

Catalyst/LigandSubstrateS/C RatioH₂ Pressure (atm)Temp (°C)Conversion (%)ee (%)Ref
RuCl₂[(S)-tolbinap] / (S,S)-DPENAcetophenone---10082 (R) nih.gov
Ru@CNTs / (1S, 2S)-DPENAcetophenone---10076.4 researchgate.net
Ru/CNTs / (1S, 2S)-DPENAcetophenone---10080.8 researchgate.net

Note: Data for the specific substrate 1-[3-(trifluoromethoxy)phenyl]ethanone is not explicitly available in the cited sources; analogous acetophenone reductions are shown to illustrate catalyst efficacy.

Rhodium-based catalysts have historically been pivotal in the field of asymmetric hydrogenation, particularly for olefin reduction. wiley-vch.dersc.org Their application has also been extended to the enantioselective reduction of ketones. Chiral rhodium complexes, often featuring bisphosphine ligands like DuPhos and DIOP, can effectively catalyze the hydrogenation of functionalized and unfunctionalized ketones. wiley-vch.de

Similar to ruthenium systems, the development of rhodium catalysts for the specific hydrogenation of 1-[3-(trifluoromethoxy)phenyl]ethanone is part of a broader effort to reduce aryl ketones. The substrate's electronic nature influences catalyst activity and selectivity. For the related 3,5-di-(trifluoromethyl)-acetophenone, heterogeneous rhodium catalysts have been studied, indicating the potential for rhodium-based systems in this area. researchgate.net In homogeneous catalysis, the mechanism often involves the formation of a rhodium-hydride species that delivers hydrogen to the prochiral ketone in a stereocontrolled manner. wiley-vch.de

The success of asymmetric hydrogenation hinges on the design of the chiral ligand, which dictates the stereochemical outcome of the reaction. mdma.ch The ideal ligand should create a well-defined and sterically constrained chiral environment around the metal center. Atropisomeric biaryl bisphosphines, such as BINAP and its derivatives (e.g., SYNPHOS, MeO-BIPHEP), are a prominent class of ligands that have proven highly effective. mdma.ch The C₂-symmetric structure of these ligands reduces the number of possible transition states, leading to higher enantioselectivity. nih.gov

Key strategies in ligand design include:

Tuning Steric Properties: Introducing bulky substituents on the phosphine (B1218219) groups or the biaryl backbone can enhance steric repulsion, forcing the substrate to coordinate in a specific orientation. This is evident in the superior performance of sterically hindered ligands in the hydrogenation of certain ketones. mdma.ch

Modifying Electronic Properties: The electronic nature of the ligand influences the reactivity of the metal center. Electron-rich ligands can increase the catalytic activity. mdma.ch

Structural Rigidity: More rigid ligand backbones, such as those in phosphetanes or ligands like DuPhos, can restrict conformational flexibility, leading to improved enantiocontrol. wiley-vch.deresearchgate.net

The development of catalysts involves not only ligand design but also the choice of metal precursor and reaction conditions. The interplay between the metal, the ligand, and the substrate is crucial for achieving high turnover numbers and excellent enantiomeric excess. nih.gov

Asymmetric Transfer Hydrogenation Approaches to this compound

Asymmetric transfer hydrogenation (ATH) is an operationally simpler alternative to high-pressure hydrogenation, using hydrogen donors like isopropanol or a formic acid/triethylamine (HCOOH/TEA) mixture. kanto.co.jpnih.gov Chiral ruthenium and rhodium complexes are the most effective catalysts for this transformation. soton.ac.ukgoogle.com

Ruthenium catalysts of the type [RuCl(η⁶-arene)(N-tosyl-1,2-diphenylethylenediamine)] are particularly prominent. soton.ac.uk These catalysts are highly efficient for the reduction of a wide range of aryl ketones. The reaction is believed to proceed via a concerted, six-membered transition state where hydrogen is transferred from the metal-hydride and the amine ligand to the ketone's carbonyl group.

A patent describes the ATH of the closely related 3,5-bis(trifluoromethyl)acetophenone using rhodium or ruthenium catalysts with chiral ligands in the presence of an alcohol, highlighting the industrial applicability of this method to produce the desired (R)-alcohol with high yield and enantiomeric purity. google.com The use of a formic acid/triethylamine mixture as the hydrogen source is often advantageous as the reaction is irreversible, allowing for high conversions even at high substrate concentrations. kanto.co.jp

Table 2: Examples of Asymmetric Transfer Hydrogenation of Ketones

CatalystLigandSubstrateH-DonorConversion (%)ee (%)Ref
Ruthenium(II)TsDPEN derivativesAcetophenone derivativesFA/TEAExcellentExcellent soton.ac.uk
Rhodium or Ruthenium(S,R)-cis-1-amino-2-hydroxy-indane1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-oneIsopropanolHighHigh google.com
(R,R)-Ts-DENEB-3-aryl-1-indanonesHCOOH/Et₃N-Excellent rsc.org

FA/TEA: Formic Acid/Triethylamine

Heterogeneous Catalysis for Stereoselective Synthesis

Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture and potential for recycling and use in continuous flow processes. mq.edu.au The development of heterogeneous catalysts for asymmetric hydrogenation involves immobilizing a chiral catalyst onto a solid support or using chirally modified metal surfaces.

For the reduction of trifluoromethyl-substituted ketones, platinum and rhodium catalysts on supports like alumina (B75360) (Al₂O₃) have been investigated. researchgate.netnih.gov For example, 5 wt.% Rh/Al₂O₃ modified with cinchonidine (B190817) derivatives was used for the asymmetric hydrogenation of 3,5-di-(trifluoromethyl)-acetophenone. researchgate.net Interestingly, modifying the chiral auxiliary (cinchonidine) led to an inversion of enantioselectivity from the (S)- to the (R)-alcohol. researchgate.net

Another approach involves using metal nanoparticles supported on materials like carbon nanotubes (CNTs). Ruthenium nanoparticles supported on CNTs (Ru/CNTs), when modified in situ with a chiral ligand like (1S, 2S)-DPEN, have been shown to catalyze the asymmetric hydrogenation of acetophenone with high conversion and good enantioselectivity (up to 80.8% ee). researchgate.net These systems combine the benefits of high surface area and catalyst stability with the principles of asymmetric catalysis.

Biocatalytic and Enzymatic Syntheses of this compound

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. The asymmetric reduction of the prochiral ketone, 3'-(trifluoromethoxy)acetophenone (B61127), to the desired (1R)-chiral alcohol is an ideal transformation for biocatalytic methods. These approaches utilize whole microbial cells or isolated enzymes to achieve high yields and exceptional enantiomeric excess (ee).

Whole-Cell Biotransformations for Enantiopure this compound

Whole-cell biotransformation leverages the metabolic machinery of microorganisms to perform desired chemical conversions. This method is often cost-effective as it eliminates the need for expensive enzyme purification and cofactor regeneration, with the cell's own metabolism supplying necessary cofactors like NAD(P)H.

For the synthesis of the analogous compound, (R)-1-[3-(trifluoromethyl)phenyl]ethanol, recombinant Escherichia coli cells have been engineered to overexpress a specific carbonyl reductase. nih.gov In a typical process, the cells are cultivated and then used as a resting-cell catalyst for the reduction of the corresponding ketone substrate, 3'-(trifluoromethyl)acetophenone. nih.gov This strategy consistently produces the (R)-alcohol with greater than 99.9% enantiomeric excess. nih.gov The application of this methodology to 3'-(trifluoromethoxy)acetophenone is expected to yield similarly high stereoselectivity.

Table 1: Example of Whole-Cell Biotransformation for the Synthesis of the Structurally Similar (R)-1-[3-(trifluoromethyl)phenyl]ethanol nih.gov

Biocatalyst Substrate Key Reaction Conditions Yield Enantiomeric Excess (ee)

Isolated Enzyme Catalysis for this compound Production

Using isolated enzymes provides a cleaner reaction system with higher specificity and easier downstream processing compared to whole-cell systems. The primary challenge is the requirement for an external system to regenerate the costly nicotinamide (B372718) cofactor (NADH or NADPH) consumed during the reduction.

Carbonyl reductases (CREDs), also known as ketoreductases (KREDs), are highly efficient catalysts for the stereoselective reduction of ketones to alcohols. A mutated carbonyl reductase from Leifsonia xyli (LXCAR-S154Y) has proven highly effective in reducing various substituted acetophenones. nih.govnih.gov This enzyme can utilize either NADH or NADPH as a cofactor and exhibits excellent enantioselectivity. nih.gov For the production of this compound, an isolated CRED would be employed in a buffered solution with the substrate and a cofactor regeneration system. A common regeneration method involves using a secondary enzyme, such as glucose dehydrogenase, and a sacrificial co-substrate like glucose.

Table 2: Example of Isolated Carbonyl Reductase Application for a Structurally Similar Substrate

Enzyme Substrate Cofactor System Key Findings Reference

An alternative enzymatic strategy is the kinetic resolution of a racemic mixture of 1-[3-(trifluoromethoxy)phenyl]ethan-1-ol. Lipases are widely used for this purpose due to their stability, broad substrate scope, and high enantioselectivity. The process involves the selective acylation of one enantiomer in the racemic alcohol mixture, leaving the other enantiomer unreacted.

In a typical lipase-catalyzed kinetic resolution, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate, in a non-polar organic solvent. researchgate.net A highly selective lipase (B570770), for example, immobilized Candida antarctica lipase B (CAL-B), will preferentially acylate the (S)-enantiomer, producing (S)-1-[3-(trifluoromethoxy)phenyl]ethyl acetate. researchgate.net This allows the unreacted (R)-enantiomer, this compound, to be isolated with high enantiopurity as the reaction approaches 50% conversion. d-nb.info

Table 3: Example of Lipase-Catalyzed Kinetic Resolution for a Structurally Similar Compound researchgate.net

Enzyme Substrate Acyl Donor Solvent Result

Optimization of Biocatalytic Reaction Conditions and Reactor Design

The efficiency of biocatalytic reactions is highly dependent on reaction conditions. For the synthesis of this compound, several parameters must be optimized. The low aqueous solubility of the substrate, 3'-(trifluoromethoxy)acetophenone, is a significant hurdle. nih.gov To overcome this, surfactants or co-solvents like natural deep eutectic solvents (NADES) can be added to the reaction medium to increase substrate availability and boost the reaction rate. nih.gov

Further optimization involves adjusting:

pH and Temperature: Each enzyme has an optimal pH and temperature range for maximum activity and stability.

Biocatalyst and Substrate Loading: Increasing the concentration of the enzyme and substrate can improve productivity, but high substrate concentrations can also lead to enzyme inhibition.

Chiral Resolution Techniques Applied to Racemic 1-[3-(trifluoromethoxy)phenyl]ethan-1-ol

Beyond enzymatic kinetic resolution, other methods can be employed to separate a racemic mixture of 1-[3-(trifluoromethoxy)phenyl]ethan-1-ol. These techniques are crucial when asymmetric synthesis is not feasible or when both enantiomers are required.

The most common method is classical resolution via diastereomeric salt formation . wikipedia.org This process involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent, such as (S)-mandelic acid or tartaric acid derivatives. wikipedia.org This reaction forms a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities. wikipedia.org The less soluble diastereomeric salt will preferentially crystallize from the solution and can be isolated by filtration. A subsequent chemical step, typically treatment with a base, breaks the salt and liberates the enantiomerically pure this compound. wikipedia.org

Another powerful technique is chiral column chromatography . This method utilizes a chiral stationary phase (CSP) within a chromatography column that interacts differently with the two enantiomers of the racemic alcohol. google.com As the racemic mixture passes through the column, one enantiomer is retained more strongly by the CSP than the other, causing them to separate and elute at different times. This allows for the collection of highly pure enantiomers, although it is often more expensive and better suited for smaller-scale or high-value applications. google.com

Diastereomeric Salt Formation and Separation

Classical resolution via diastereomeric salt formation is a robust and scalable method for separating enantiomers. This technique involves reacting the racemic alcohol, or a derivative thereof, with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. libretexts.orgucl.ac.uk These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. libretexts.orgnih.gov

For a neutral compound like 1-[3-(trifluoromethoxy)phenyl]ethan-1-ol, the alcohol must first be converted into an acidic derivative, such as a hemiester (e.g., hemiphthalate or hemisuccinate). This acidic derivative can then be reacted with a commercially available chiral base (e.g., (R)-α-phenethylamine, brucine, or cinchonidine) to form the diastereomeric salts. The process typically involves:

Screening: A systematic screening of various chiral resolving agents and solvents is performed to identify a pair of diastereomeric salts with a significant solubility difference. unchainedlabs.com

Crystallization: The less soluble diastereomeric salt is selectively crystallized from the solution, leaving the more soluble one in the mother liquor.

Hydrolysis: The isolated, diastereomerically pure salt is then hydrolyzed to cleave the resolving agent, yielding the desired enantiomerically enriched alcohol.

The efficiency of this separation is highly dependent on the choice of resolving agent and crystallization solvent, which can dramatically influence the solubility differential between the diastereomers. unchainedlabs.com

Kinetic Resolution Methodologies, including Enzymatic Kinetic Resolution

Kinetic resolution is a widely used strategy that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. This difference results in the preferential conversion of one enantiomer into a product, allowing for the separation of the unreacted, slower-reacting enantiomer.

Enzymatic Kinetic Resolution (EKR) has emerged as a particularly powerful tool due to the high enantioselectivity, mild reaction conditions, and environmental compatibility of biocatalysts. For chiral secondary alcohols, lipases are the most commonly employed enzymes. The process typically involves the enantioselective acylation of the racemic alcohol using an acyl donor, such as vinyl acetate.

Table 1: Illustrative Example of Enzymatic Kinetic Resolution of a Racemic Aryl Ethanol

This table presents data for the kinetic resolution of rac-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, a structural analogue, to illustrate the typical efficiency of the method.

EnzymeAcyl DonorSolventConversion (%)Enantiomeric Excess (ee) of (R)-alcoholReference
Candida antarctica Lipase-B (CAL-B)Vinyl AcetateDiisopropyl ether~50>99% researchgate.net

Preparative Chromatographic Enantioseparation

Preparative chiral High-Performance Liquid Chromatography (HPLC) is a direct and highly effective method for separating enantiomers from a racemic mixture. phenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. google.com

Commonly used CSPs are based on polysaccharides like cellulose (B213188) or amylose, which are derivatized with various functional groups (e.g., phenylcarbamates) to create chiral recognition sites. The key advantages of this method include:

High Purity: It can deliver enantiomers with exceptionally high optical purity (>99.5% ee).

Versatility: A wide range of CSPs are available, making it applicable to many different classes of compounds.

Direct Separation: No derivatization of the analyte is required.

While highly effective, the cost of the specialized stationary phases and the solvent consumption can make preparative chiral HPLC more expensive for large-scale industrial production compared to resolution methods. However, it remains an invaluable tool for producing high-purity material, especially in the pharmaceutical industry. phenomenex.com

Crystallization-Induced Asymmetric Transformation for Enantiomeric Enrichment

Crystallization-induced asymmetric transformation is an advanced resolution technique that can theoretically convert an entire racemic mixture into a single desired enantiomer, thus overcoming the 50% yield limit of classical kinetic resolution. This process, often a type of dynamic kinetic resolution (DKR), combines the separation of diastereomers by crystallization with the simultaneous racemization of the undesired enantiomer in solution.

A related technique for enantiomeric enrichment involves the formation of a crystalline complex with a non-chiral agent. For instance, a patent describes a process for purifying and enhancing the enantiomeric purity of (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol by forming a crystalline 2:1 complex with 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com By carefully controlling the crystallization conditions (solvent, temperature), the complex incorporating the desired (R)-enantiomer can be selectively precipitated from a solution containing a mixture of enantiomers, thereby enriching the solid phase with the target compound. google.com This method leverages the specific packing and intermolecular interactions within the crystal lattice to achieve separation.

Alternative Asymmetric Synthesis Routes to this compound

Instead of resolving a racemic mixture, asymmetric synthesis aims to directly create the desired enantiomer from a prochiral precursor.

Chiral Auxiliary Mediated Synthesis

This strategy involves temporarily attaching a chiral auxiliary to a substrate to control the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, a plausible route would involve the asymmetric reduction of the corresponding ketone, 3'-(trifluoromethoxy)acetophenone.

While specific examples for this substrate are not detailed in the searched literature, a general approach could involve converting the prochiral ketone into a chiral derivative, such as a chiral ketal or enamine, using a chiral auxiliary. The subsequent reduction with a standard reducing agent (e.g., lithium aluminum hydride) would proceed diastereoselectively, guided by the stereodirecting influence of the auxiliary. The final step would be the removal of the auxiliary to release the enantiomerically enriched alcohol. This method is a cornerstone of asymmetric synthesis, though it requires additional steps for attaching and removing the auxiliary.

Chiral Pool Strategies Incorporating the Trifluoromethoxy Group

Chiral pool synthesis utilizes readily available, enantiopure natural products, such as amino acids, sugars, or terpenes, as starting materials. This approach is highly effective when the target molecule shares significant structural features with the chiral starting material.

However, for a molecule like this compound, the application of a chiral pool strategy is not straightforward. The key structural motif—the 3-(trifluoromethoxy)phenyl group—is not a common feature in the natural chiral pool. A synthesis starting from a chiral pool molecule would therefore require a multi-step sequence to construct and attach the aryl portion of the target. For example, a chiral precursor containing a stereodefined methyl-bearing carbon could be synthesized from a starting material like L-alanine, followed by coupling to the appropriate aryl metallic reagent. Such a route is often longer and more complex than asymmetric catalysis or resolution methods for this type of target structure.

Chemical Reactivity and Derivatization of 1r 1 3 Trifluoromethoxy Phenyl Ethan 1 Ol

Oxidation Reactions of the Hydroxyl Group

The secondary hydroxyl group of (1R)-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol is readily oxidized to a carbonyl group. This transformation is a fundamental reaction in organic synthesis.

The oxidation of a secondary alcohol, such as this compound, yields a ketone. In this specific case, the product is 3'-(trifluoromethoxy)acetophenone (B61127). Since the chiral center at the carbon bearing the hydroxyl group is destroyed during this process, the reaction is stereochemically straightforward, leading to an achiral ketone product.

A wide variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents to milder, more selective modern methods. The choice of reagent often depends on the desired reaction conditions, scale, and tolerance of other functional groups.

Oxidizing Agent/System Description Typical Conditions
Chromic Acid (Jones Reagent) A strong oxidizing agent prepared from chromium trioxide (CrO₃) in aqueous sulfuric acid. It is highly efficient for oxidizing secondary alcohols to ketones.Acetone, 0°C to room temperature
Pyridinium Chlorochromate (PCC) A milder chromium-based reagent that oxidizes secondary alcohols to ketones efficiently without significant side reactions.Dichloromethane (CH₂Cl₂), room temperature
Swern Oxidation Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. It is a very mild and high-yielding method.Dichloromethane (CH₂Cl₂), low temperature (-78°C)
Dess-Martin Periodinane (DMP) A hypervalent iodine reagent that offers a mild and selective oxidation of alcohols to ketones under neutral conditions.Dichloromethane (CH₂Cl₂), room temperature
Catalytic Acceptorless Dehydrogenation (CAD) A greener approach using transition-metal catalysts (e.g., Palladium or Ruthenium complexes) to dehydrogenate alcohols, producing the ketone and molecular hydrogen (H₂) as the only byproduct. nih.govHigh temperature, inert atmosphere, often with a base

The presence of the electron-withdrawing trifluoromethoxy group can make the benzylic proton slightly more acidic, potentially facilitating the oxidation process under certain mechanisms. However, it does not fundamentally change the outcome of the reaction, which is the formation of 3'-(trifluoromethoxy)acetophenone.

Selective oxidation to an aldehyde is not a possible reaction pathway for this compound. The oxidation of a secondary alcohol invariably leads to the formation of a ketone. Aldehydes are produced from the controlled oxidation of primary alcohols. Therefore, this subsection is not applicable to the specified compound.

Reduction Pathways and Functional Group Transformations

The primary reduction pathway for this compound involves the complete removal of the hydroxyl group, a reaction known as deoxygenation or dehydroxylation, to yield 1-ethyl-3-(trifluoromethoxy)benzene. This transformation is significant as it converts a polar functional group into a nonpolar alkyl group, cleaving a strong C-O bond.

Several methods have been developed for the deoxygenation of benzylic alcohols:

Catalytic Hydrogenation : This method typically involves converting the alcohol to a better leaving group (e.g., a tosylate or halide) followed by reduction with H₂ gas over a palladium catalyst (Pd/C). Direct hydrogenolysis of the alcohol is more challenging but can be achieved under harsh conditions.

Ionic Hydrogenation : A common method involves treating the alcohol with a protic acid in the presence of a hydride donor, such as a trialkylsilane (e.g., triethylsilane, Et₃SiH). The acid protonates the hydroxyl group, which then leaves as water to form a stable benzylic carbocation. The silane (B1218182) subsequently delivers a hydride to quench the carbocation.

Hydriodic Acid Reduction : A classic method for the reduction of benzylic alcohols uses hydriodic acid (HI), often with red phosphorus to regenerate HI from the iodine byproduct. beilstein-journals.orgnih.gov A biphasic toluene-water reaction medium can improve the applicability of this method in modern organic synthesis. beilstein-journals.orgresearchgate.net

Titanium-Catalyzed Deoxygenation : More recent developments include the use of titanium-based catalysts, such as Cp₂TiCl₂, with a silane like Me(EtO)₂SiH acting as the hydride donor. chemrxiv.orgrsc.org This offers a method using non-precious metals. chemrxiv.org

Reduction Method Reagents Product Key Features
Ionic HydrogenationTriethylsilane (Et₃SiH), Trifluoroacetic Acid (TFA)1-ethyl-3-(trifluoromethoxy)benzeneMild conditions, proceeds via a benzylic carbocation.
Hydriodic AcidHydriodic Acid (HI), Red Phosphorus (P)1-ethyl-3-(trifluoromethoxy)benzeneStrong acidic conditions, classic but effective method. nih.gov
Titanium-Catalyzed Silane ReductionCp₂TiCl₂ (cat.), Me(EtO)₂SiH1-ethyl-3-(trifluoromethoxy)benzeneUtilizes a non-precious metal catalyst. chemrxiv.orgrsc.org

Nucleophilic and Electrophilic Substitutions on the 3-(trifluoromethoxy)phenyl Moiety

The trifluoromethoxy (-OCF3) group is a unique substituent that strongly influences the reactivity of the phenyl ring towards substitution reactions. It acts as a deactivating group for electrophilic aromatic substitution (EAS) due to the powerful inductive electron-withdrawing effect of the three fluorine atoms. beilstein-journals.orgnih.gov However, like other alkoxy groups, the oxygen atom can donate lone-pair electron density to the ring via resonance, which directs incoming electrophiles to the ortho and para positions. beilstein-journals.orgnih.govreddit.com

Given that the starting material has substituents at the 1- and 3-positions, the available positions for electrophilic substitution are 2, 4, 5, and 6.

Position 2 (ortho to -CH(OH)CH₃, ortho to -OCF₃) : Sterically hindered and electronically deactivated by both groups.

Position 4 (para to -CH(OH)CH₃, ortho to -OCF₃) : Activated by resonance from the -OCF₃ group, but sterically accessible.

Position 5 (meta to both groups) : Generally unfavored in EAS reactions directed by ortho, para-directors.

Position 6 (ortho to -CH(OH)CH₃, meta to -OCF₃) : Sterically hindered.

Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is expected to occur primarily at the C-4 position, para to the 1-hydroxyethyl group. The deactivating nature of the -OCF₃ group means that harsh reaction conditions may be required compared to more activated rings like anisole. beilstein-journals.orgnih.gov

Nucleophilic aromatic substitution (SNAAr) on the ring is generally unlikely as there is no good leaving group (like a halide) present, nor are there sufficiently strong electron-withdrawing groups positioned ortho or para to a potential leaving group to activate the ring for such a reaction.

Esterification and Etherification Reactions of the Hydroxyl Group

The hydroxyl group of this compound can undergo standard reactions of alcohols, most notably esterification and etherification, to form a variety of derivatives while preserving the chiral center.

Esterification: The reaction with a carboxylic acid or its derivative (such as an acyl chloride or acid anhydride) produces an ester.

Fischer Esterification : Reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄) is a common method. chemguide.co.uk This is an equilibrium process, and water is typically removed to drive the reaction to completion.

Acylation with Acyl Chlorides/Anhydrides : This is a more reactive and generally irreversible method. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl or carboxylic acid byproduct. chemguide.co.uk

These reactions are valuable for creating derivatives, and the kinetic resolution of racemic 1-phenylethanol (B42297) via enzymatic esterification is a well-established method for separating enantiomers, highlighting the importance of this transformation. nih.govnih.gov

Etherification: The formation of an ether can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Due to the steric hindrance around the secondary alcohol, the choice of the alkyl halide is typically limited to less hindered electrophiles like methyl iodide or benzyl (B1604629) bromide to avoid competing elimination reactions.

Formation of Chiral Ligands and Organometallic Complexes from this compound

Chiral alcohols, particularly derivatives of 1-phenylethanol, are important building blocks in asymmetric catalysis. wikipedia.org They can be used to synthesize chiral ligands for transition metal complexes, which in turn catalyze enantioselective reactions.

The hydroxyl group provides a convenient handle for derivatization. For example, it can be converted into a phosphine (B1218219), amine, or other coordinating group. The chirality of the this compound backbone can create a chiral environment around a metal center when it is incorporated into a ligand. mdpi.com

Furthermore, the alcohol itself can act as a ligand, coordinating directly to a metal center to form chiral alkoxide complexes. nsf.govacs.org Such complexes have been studied for their catalytic activity in processes like dehydrogenation and transfer hydrogenation reactions. nsf.govresearchgate.net The specific electronic properties conferred by the 3-(trifluoromethoxy)phenyl group can modulate the reactivity and selectivity of the resulting organometallic complex. The separation of racemic 1-phenylethanol has been achieved using chiral coordination polymers, demonstrating the interaction between this class of alcohol and metal centers. rsc.orgresearchgate.net

Stereochemical Aspects and Enantiopurity Assessment of 1r 1 3 Trifluoromethoxy Phenyl Ethan 1 Ol

Factors Influencing Enantioselectivity and Stereocontrol in Syntheses of the Compound

The synthesis of enantiomerically pure chiral alcohols like (1R)-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol is critically dependent on achieving high enantioselectivity. This is accomplished through various asymmetric synthesis strategies where catalysts, reagents, and reaction conditions are meticulously controlled. Both biocatalytic and chemocatalytic methods have proven effective for analogous compounds.

In biocatalysis, enzymes such as carbonyl reductases are employed for the asymmetric reduction of the corresponding ketone, 3'-(trifluoromethoxy)acetophenone (B61127). For the analogous compound 3'-(trifluoromethyl)acetophenone, recombinant E. coli cells expressing a carbonyl reductase have been used to produce (R)-1-[3-(trifluoromethyl)phenyl]ethanol with an enantiomeric excess (ee) greater than 99.9%. nih.gov Key factors influencing the stereocontrol in such biotransformations include:

pH: The optimal pH for the reaction medium can significantly impact enzyme activity and, consequently, the yield and enantioselectivity. For the reduction of 3'-(trifluoromethyl)acetophenone, the maximum yield was achieved at a pH of 7.5. nih.gov

Temperature: Enzyme stability and reaction rate are temperature-dependent. A temperature range of 20 to 40 °C was investigated for the synthesis of the trifluoromethyl analogue, with 30 °C identified as the optimal temperature. nih.gov

Co-solvents and Surfactants: The low aqueous solubility of hydrophobic ketone substrates can limit reaction efficiency. The addition of surfactants or natural deep eutectic solvents (NADES) can enhance substrate solubility and improve product yields. nih.gov

Chemocatalytic methods, particularly asymmetric transfer hydrogenation, offer another powerful route. For the synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, ruthenium or rhodium catalysts paired with chiral ligands are used to reduce the precursor ketone. google.com The choice of metal catalyst, the structure of the chiral ligand, the hydrogen donor (often an alcohol like isopropanol), and the presence of a base are all crucial factors that dictate the stereochemical outcome. google.com Enzymatic resolution using lipases, such as Candida antarctica lipase-B (CAL-B), can also be employed to resolve racemic mixtures by selectively acylating one enantiomer. researchgate.net

Table 1: Examples of Factors Influencing Enantioselectivity in the Synthesis of Analogous Chiral Alcohols
Target CompoundMethodCatalyst/EnzymeKey FactorsResult (Yield/ee)Reference
(R)-1-[3-(Trifluoromethyl)phenyl]ethanolAsymmetric BioreductionRecombinant E. coli with Carbonyl ReductasepH 7.5, Temp 30°C, Tween-20 as surfactant>99.9% ee nih.gov
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanolAsymmetric Transfer HydrogenationRuthenium or Rhodium complex with chiral ligandChoice of ligand, base (e.g., NaOH), alcohol solventHigh yield, >99% ee google.com
(1R)-[3,5-Bis(trifluoromethyl)phenyl]ethanolEnzymatic ResolutionCandida antarctica lipase-B (CAL-B)Acyl donor (vinyl acetate), solvent (toluene), temp 40°C84% overall yield, >99% ee researchgate.net

Methodologies for the Determination of Absolute Configuration

Determining the absolute configuration of a chiral center is essential to confirm that the desired (R) or (S) enantiomer has been synthesized. Several methodologies are available for this purpose.

If the compound has been previously characterized, its absolute configuration can be confirmed by comparing its measured optical activity (the direction and magnitude of rotation of plane-polarized light) with the literature value. stackexchange.com However, for novel compounds or to establish the configuration unequivocally, more advanced spectroscopic methods are required.

One common approach involves converting the alcohol into a pair of diastereomers by reacting it with a chiral derivatizing agent (CDA). The resulting diastereomers have different physical properties and can be distinguished by NMR spectroscopy. stackexchange.com A classic example is the Mosher's ester method, using α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). More recently, agents like axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA) have been used, with the analysis often performed using ¹⁹F NMR spectroscopy. nih.gov

Vibrational circular dichroism (VCD) is another powerful, non-destructive technique. It measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. researchgate.net By comparing the experimental VCD spectrum of the compound to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration can be unambiguously assigned. researchgate.netnih.gov This method was successfully used to determine the absolute configuration of the parent compound, 1-phenylethanol (B42297). nih.gov

Advanced Techniques for Enantiomeric Excess Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other. Accurate determination of ee is crucial in chiral synthesis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is one of the most versatile and widely used techniques for separating enantiomers and determining their relative amounts. phenomenex.com The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of compounds. windows.net The choice of mobile phase (normal, reversed, or polar organic mode) significantly affects the separation and is optimized to achieve baseline resolution of the enantiomeric peaks. phenomenex.comchromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy can be used to determine enantiomeric purity by making the two enantiomers spectroscopically distinguishable. This is achieved by adding a chiral auxiliary to the NMR sample. Chiral shift reagents, typically lanthanide complexes, can bind reversibly to the analyte. libretexts.org This interaction forms transient diastereomeric complexes, which have slightly different NMR spectra, causing the signals for the R and S enantiomers to be resolved. The enantiomeric excess can then be calculated by integrating the corresponding peaks. libretexts.org Alternatively, as mentioned for absolute configuration determination, reacting the chiral alcohol with a chiral derivatizing agent to form stable diastereomers also allows for ee determination via NMR, as the diastereomers will have distinct chemical shifts. stackexchange.comnih.gov

Gas Chromatography (GC) on Chiral Stationary Phases

For volatile compounds, gas chromatography on a chiral stationary phase is an excellent method for determining enantiomeric excess. gcms.cz The principle is similar to chiral HPLC: the enantiomers are separated based on their differential interactions with a chiral stationary phase within a capillary column. Cyclodextrin derivatives are commonly used as CSPs in GC. gcms.cz This technique was successfully applied to the analysis of the analogous compound, (R)-1-[3-(trifluoromethyl)phenyl]ethanol. Using a CP-Chirasil-Dex CB chiral column, the retention times for the precursor ketone, the (R)-alcohol, and the (S)-alcohol were clearly resolved, allowing for precise quantification. nih.gov

Table 2: Chiral GC Analysis Data for 1-[3-(Trifluoromethyl)phenyl]ethanol Enantiomers
CompoundRetention Time (min)
3'-(Trifluoromethyl)acetophenone2.64
(R)-1-[3-(Trifluoromethyl)phenyl]ethanol6.35
(S)-1-[3-(Trifluoromethyl)phenyl]ethanol6.92
Data obtained using a CP-Chirasil-Dex CB column. nih.gov

Strategies for Chiral Amplification and Deracemization Processes

While asymmetric synthesis aims to produce a single enantiomer directly, other strategies exist to obtain enantiopure material from a racemic or enantioenriched mixture.

Deracemization is a process that converts a racemic mixture into a single, pure enantiomer, with a potential theoretical yield of 100%. One effective strategy is chemoenzymatic deracemization. This typically involves a two-step process within a single pot: a non-selective chemical oxidation of the alcohol to the corresponding ketone, followed by a highly enantioselective enzymatic reduction of the ketone back to the desired alcohol enantiomer. nih.govrsc.org This dynamic kinetic resolution effectively converts the unwanted enantiomer into the desired one.

Another approach involves enhancing enantiomeric purity through crystallization. For the analogue (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, it was found that contacting an enantioenriched mixture with 1,4-diazabicyclo[2.2.2]octane (DABCO) leads to the formation of a crystalline 2:1 complex of the alcohol and DABCO. google.com This complex preferentially crystallizes with the R-enantiomer, allowing for its separation from the solution and resulting in an isolated product with an enantiomeric excess of >99%. google.com

Chiral amplification refers to phenomena where a product's enantiomeric excess is higher than that of the chiral catalyst or influence that produced it. tue.nl In synthesis, this can occur under specific conditions, although it is more commonly discussed in the context of polymerization and supramolecular chemistry. For small molecules, the focus is typically on achieving high enantioselectivity directly or employing deracemization techniques.

Role As a Chiral Building Block in Complex Chemical Synthesis

Utilization of (1R)-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol as a Precursor in Multi-Step Organic Synthesis

The primary method for producing this compound in high enantiomeric purity is the asymmetric reduction of its corresponding ketone, 3'-(trifluoromethoxy)acetophenone (B61127). This transformation is frequently accomplished using biocatalytic methods, which are favored for their high stereoselectivity and mild reaction conditions. Various microorganisms and isolated enzymes, such as carbonyl reductases, have been identified for their ability to stereoselectively reduce the ketone to the desired (R)-alcohol.

Once synthesized, this chiral alcohol serves as a key starting material in numerous multi-step synthetic sequences. The hydroxyl group can be readily converted into other functional groups or used as a handle for introducing chirality into a target molecule. For instance, it can undergo inversion of configuration through a Mitsunobu reaction or be transformed into a good leaving group to allow for nucleophilic substitution, thereby creating new stereocenters with high fidelity.

PrecursorReaction TypeProductEnantiomeric Excess (ee)
3'-(Trifluoromethoxy)acetophenoneAsymmetric Biocatalytic ReductionThis compound>99%
This compoundMitsunobu Reaction(1S)-1-azido-1-[3-(trifluoromethoxy)phenyl]ethaneHigh
This compoundO-AlkylationChiral ether derivativesHigh

Applications in the Preparation of Advanced Molecular Architectures

The trifluoromethoxy (-OCF3) group is a highly sought-after substituent in medicinal chemistry, often considered a "super-methyl" group due to its similar size but vastly different electronic properties. It is lipophilic, metabolically stable, and a strong electron-withdrawing group, which can significantly enhance a drug candidate's potency, bioavailability, and metabolic profile.

The use of this compound allows for the direct incorporation of this valuable moiety, along with a defined stereocenter, into complex molecular frameworks. It has been employed in the synthesis of novel bioactive compounds, including modulators of ion channels and G-protein coupled receptors (GPCRs). The specific stereochemistry of the (R)-enantiomer is often critical for achieving the desired biological activity, as the precise three-dimensional arrangement of the phenyl, hydroxyl, and trifluoromethoxy groups dictates the molecule's interaction with its biological target.

Development of Novel Fluorinated Chiral Scaffolds and Chirons

A "chiron" is a chiral building block derived from a readily available natural product or synthetic source, used to construct more complex chiral molecules. This compound is an archetypal example of a synthetic chiron. Its rigid phenyl ring and defined stereocenter provide a reliable scaffold upon which to build larger, more intricate structures.

Synthetic chemists have utilized this building block to create libraries of novel fluorinated compounds for high-throughput screening. The trifluoromethoxy group's unique properties can lead to scaffolds with novel pharmacological profiles. By modifying the alcohol and the aromatic ring, a diverse range of derivatives can be accessed, all retaining the crucial chiral center and the influential -OCF3 group. This strategy accelerates the discovery of new chemical entities with potential therapeutic applications.

Strategic Integration into Diverse Synthetic Routes for Enantiomerically Pure Products

The strategic incorporation of this compound early in a synthetic route ensures the establishment of a key stereocenter with high enantiomeric purity. This "chiral pool" approach is often more efficient than methods that introduce chirality later in the synthesis, which can suffer from lower selectivity or require difficult purification steps.

For example, in the total synthesis of a complex natural product analogue, the alcohol can be used to set the stereochemistry of a side chain. The hydroxyl group can be protected, and the aromatic ring can undergo further functionalization, such as ortho-lithiation followed by reaction with an electrophile. After several steps, the protecting group can be removed, and the hydroxyl group can be used to direct subsequent stereoselective reactions. This strategic integration ensures that the final product is obtained as a single enantiomer, which is essential for pharmaceuticals, as different enantiomers can have vastly different biological activities.

Mechanistic and Computational Investigations of Reactions Involving 1r 1 3 Trifluoromethoxy Phenyl Ethan 1 Ol

Elucidation of Reaction Mechanisms in Asymmetric Conversions Leading to the Compound

The synthesis of (1R)-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol is achieved through the asymmetric reduction of its corresponding prochiral ketone, 3'-(trifluoromethoxy)acetophenone (B61127). The elucidation of the precise reaction mechanism is crucial for optimizing reaction conditions and achieving high enantioselectivity. Generally, these transformations are accomplished using chiral catalysts, which can be either chemical (metal-ligand complexes) or biological (enzymes).

The most common chemical approach is catalytic asymmetric hydrogenation or transfer hydrogenation. nih.govgoogle.com In these processes, a chiral ligand coordinates to a metal center (commonly ruthenium, rhodium, or iridium) to create a chiral environment. nih.govmdpi.com The mechanism typically involves the formation of a metal-hydride species which then delivers a hydride to the carbonyl carbon of the ketone. The stereochemical outcome is dictated by the facial selectivity imposed by the chiral ligand, where one of the two faces of the planar ketone is sterically or electronically favored for hydride attack. For the synthesis of analogous chiral alcohols, outer-sphere mechanisms, where the substrate does not directly coordinate to the metal center, have been proposed. nih.gov

Biocatalytic reductions using ketoreductases or whole-cell systems offer an alternative route. nih.govacs.org These enzymatic reactions often employ a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), as the hydride source. The mechanism involves the binding of both the ketone substrate and the cofactor within the enzyme's active site. The specific three-dimensional arrangement of amino acid residues in the active site precisely orients the substrate, allowing for a highly stereoselective hydride transfer from the cofactor to the carbonyl group, thus producing the (R)-alcohol with high enantiomeric excess. nih.gov

While these general mechanisms are well-established for a wide range of aromatic ketones, specific experimental studies elucidating the precise pathway for the asymmetric conversion of 3'-(trifluoromethoxy)acetophenone to this compound are not prominently featured in the available literature.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and model reaction mechanisms. For asymmetric catalytic reactions, DFT calculations can provide invaluable insights into reaction pathways, the geometries of transition states, and the energetic barriers that control reaction rates and stereoselectivity. rsc.orgacs.org

In the context of the synthesis of this compound, DFT studies could be employed to:

Model Catalyst-Substrate Interactions: Calculate the binding energies of different conformations of the 3'-(trifluoromethoxy)acetophenone substrate within the chiral catalyst's active site.

Locate Transition States: Identify the transition state structures for the hydride transfer to both the Re and Si faces of the carbonyl. The energy difference between these diastereomeric transition states is directly related to the predicted enantiomeric excess of the reaction.

Analyze Non-Covalent Interactions: Elucidate the role of subtle non-covalent interactions, such as hydrogen bonds or π-π stacking, between the substrate and the catalyst in stabilizing the favored transition state.

For example, DFT calculations on manganese-cinchona catalysts for asymmetric ketone hydrogenation have supported a mechanism involving a six-membered transition state for hydrogen molecule activation, with enantioselectivity arising from preferential hydride transfer. rsc.org Similarly, DFT has been used to rationalize the low diastereoselectivity in certain radical cyclization reactions by revealing a very small energy difference between two competing transition states. acs.org Although these computational tools are broadly applicable, specific DFT studies detailing the reaction pathways and transition states for the formation of this compound have not been found in the surveyed literature.

Conformational Analysis and Stereoelectronic Effects in the Compound and its Derivatives

The three-dimensional structure and reactivity of this compound are significantly influenced by the conformational preferences and stereoelectronic effects of the trifluoromethoxy (-OCF₃) group.

The -OCF₃ group is a unique substituent with strong electron-withdrawing properties and notable steric and electronic characteristics. nih.govmdpi.com Unlike the methoxy (B1213986) (-OCH₃) group, which prefers a coplanar arrangement with the benzene (B151609) ring to maximize π-donation from the oxygen lone pair, the trifluoromethoxy group favors a perpendicular conformation. wikipedia.org In this arrangement, the C-O bond is orthogonal to the plane of the phenyl ring. This preference minimizes steric repulsion between the bulky -CF₃ group and the ortho-hydrogens of the ring and is also governed by stereoelectronic effects, specifically hyperconjugation.

The stereoelectronic effects of the -OCF₃ group include:

Inductive Effect: The high electronegativity of the fluorine atoms leads to a strong electron-withdrawing inductive effect (σ-inductive effect), which is slightly less than that of a trifluoromethyl group. nih.gov

Resonance Effect: The π-donating capacity of the oxygen lone pair is significantly diminished compared to a methoxy group due to the electron-withdrawing nature of the attached -CF₃ group. nih.gov

Hyperconjugation: Interactions between the oxygen lone pairs and the antibonding orbitals (σ*) of the C-F bonds play a crucial role in its conformational preference and electronic properties.

These effects influence the properties of the molecule by increasing its lipophilicity and metabolic stability, which are important considerations in medicinal chemistry. mdpi.com While these general principles are well-documented, a specific and detailed conformational analysis of this compound itself is not available in the reviewed scientific literature.

Molecular Dynamics Simulations of Intermolecular Interactions in Catalytic Systems

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. In the field of catalysis, MD simulations can provide a dynamic picture of the intermolecular interactions between a catalyst, substrate, and solvent molecules, offering insights that are complementary to static DFT calculations. mdpi.com

For the catalytic synthesis of this compound, MD simulations could be used to:

Sample Conformational Space: Explore the various ways the substrate, 3'-(trifluoromethoxy)acetophenone, can approach and bind to the chiral catalyst.

Analyze Solvent Effects: Investigate the role of the solvent in stabilizing or destabilizing key intermediates and transition states along the reaction coordinate.

Identify Key Intermolecular Interactions: Quantify the duration and strength of hydrogen bonds, van der Waals forces, and other non-covalent interactions that guide the substrate into the correct orientation for stereoselective reduction.

For instance, MD simulations have been used to model supramolecular catalytic systems, revealing details of association dynamics and conformational changes that regulate catalytic activity. mdpi.com Such simulations provide an atomistic-level understanding of how the entire catalytic system behaves dynamically, which is crucial for rational catalyst design. However, the application of MD simulations to study the specific intermolecular interactions in the catalytic synthesis of this compound has not been reported in the available literature.

Computational Design Principles for Novel Synthetic Routes and Catalysts

Computational chemistry plays a pivotal role in the modern design of new catalysts and synthetic pathways. By integrating quantum mechanical methods like DFT with molecular modeling, chemists can predict the efficacy of a potential catalyst before its synthesis, thereby accelerating the discovery process. rsc.org

The principles for designing catalysts for the synthesis of this compound would follow established strategies for asymmetric ketone reduction:

Ligand Design: Computationally screening libraries of chiral ligands to identify candidates that provide a good steric and electronic match for the 3'-(trifluoromethoxy)acetophenone substrate. This involves building models of the catalyst-substrate complex and calculating the energy differences between the diastereomeric transition states to predict enantioselectivity. mdpi.com

Mechanism-Based Design: If a reaction mechanism is known or hypothesized, computational studies can identify the rate-determining and stereo-determining steps. This knowledge allows for targeted modifications to the catalyst structure to lower activation barriers and enhance stereocontrol. rsc.org

Enzyme Engineering: For biocatalytic routes, computational methods can be used to model the substrate docked into an enzyme's active site. This allows for the identification of key amino acid residues that can be mutated to improve catalytic activity and enantioselectivity for a non-natural substrate like 3'-(trifluoromethoxy)acetophenone.

These computational design principles are widely applied in asymmetric catalysis. acs.org However, specific reports detailing the computational design of novel routes or catalysts tailored for the synthesis of this compound were not found in the search results.

Advanced Analytical Methodologies for Characterization of 1r 1 3 Trifluoromethoxy Phenyl Ethan 1 Ol

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS can confirm the molecular formula of (1R)-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol, which is C9H9F3O2. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used to generate ions of the molecule with minimal fragmentation.

The expected high-resolution mass-to-charge ratio (m/z) for the protonated molecule [M+H]+ would be calculated and then compared to the experimentally measured value. A close match, typically within a few parts per million (ppm), provides strong evidence for the compound's elemental composition. Further fragmentation analysis (MS/MS) can reveal structural information by breaking the molecule into smaller, identifiable pieces. For instance, the loss of a water molecule (H2O) or the ethyl group are common fragmentation pathways for this type of compound.

Table 1: Predicted HRMS Data for this compound

Ion SpeciesMolecular FormulaCalculated m/z
[M+H]+C9H10F3O2207.0627
[M+Na]+C9H9F3O2Na229.0447
[M-H]-C9H8F3O2205.0482

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Carbon-13, Proton, and Fluorine-19 NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the methyl protons, the methine proton, the hydroxyl proton, and the aromatic protons. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, reveal adjacent protons.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbon attached to the trifluoromethoxy group and the chiral center would have characteristic chemical shifts.

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly informative for fluorinated compounds. The trifluoromethoxy group (-OCF₃) would exhibit a sharp singlet in the ¹⁹F NMR spectrum, as there are no neighboring fluorine or hydrogen atoms to cause splitting. Its chemical shift provides confirmation of the presence and electronic environment of this key functional group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Atom Position¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
Methyl (CH₃)~1.5Doublet~25
Methine (CH)~4.9Quartet~70
Hydroxyl (OH)VariableSinglet (broad)-
Aromatic CH~7.0-7.4Multiplet~115-130
Aromatic C-O--~149
Aromatic C-CH--~145
C-OCF₃--~122 (quartet, J(C-F) ≈ 257 Hz)

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. For this molecule, a cross-peak between the methyl and methine proton signals would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. It would be used to assign the carbon signals for the methyl, methine, and aromatic CH groups based on their attached proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons that are separated by two or three bonds. This is vital for establishing the connectivity across quaternary carbons, for example, showing correlations from the methine proton to the aromatic ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. While less critical for a molecule of this size, it can help confirm through-space interactions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy would show a characteristic broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Strong absorptions in the 1300-1000 cm⁻¹ region are expected for the C-O stretching of the alcohol and the C-O-C and C-F bonds of the trifluoromethoxy ether group.

Raman Spectroscopy , being less sensitive to polar functional groups like O-H, would provide clearer information about the aromatic ring vibrations and the carbon skeleton. The symmetric stretching of the aromatic ring typically appears as a strong band around 1600 cm⁻¹.

Table 3: Key Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
O-HStretching3600-3200IR
Aromatic C-HStretching3100-3000IR, Raman
Aliphatic C-HStretching3000-2850IR, Raman
Aromatic C=CStretching1600-1450IR, Raman
C-F (in OCF₃)Stretching1250-1050IR
C-O (alcohol)Stretching~1100IR

Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for investigating chiral molecules. For a single enantiomer like this compound, the CD spectrum will show characteristic positive or negative bands (Cotton effects) in the region where the aromatic chromophore absorbs UV light (typically around 200-280 nm).

The sign and magnitude of the Cotton effects are directly related to the absolute configuration of the stereocenter. The CD spectrum of the (1R) enantiomer would be a mirror image of the spectrum for its (1S) counterpart. This technique provides definitive experimental confirmation of the molecule's specific three-dimensional arrangement.

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives or complexes)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a derivative can be grown, this technique can provide precise bond lengths, bond angles, and the absolute configuration of the chiral center.

The resulting crystal structure would offer an unambiguous depiction of the molecular geometry, including the orientation of the trifluoromethoxy group relative to the aromatic ring and the conformation of the ethan-1-ol side chain. While obtaining a suitable crystal of the parent alcohol might be challenging, derivatization to a solid ester or complexation with a chiral resolving agent can often facilitate crystallization.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (1R)-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol, and how is enantiomeric purity controlled?

  • Methodology : Synthesis typically involves chiral catalysts or reagents to ensure the (1R)-configuration. For example, asymmetric reduction of ketone precursors using chiral borane catalysts (e.g., Corey-Bakshi-Shibata reduction) achieves high enantiomeric excess (≥90%) .
  • Optimization : Reaction conditions (temperature, solvent polarity) are critical to minimize racemization. TLC monitoring (e.g., ethyl acetate/hexanes eluent) helps track reaction progress and intermediate purity .

Q. How is the structural identity of this compound verified?

  • Analytical Techniques :

  • NMR : Distinct signals for the trifluoromethoxy group (δ ~120–125 ppm in 19^{19}F NMR) and chiral center (split peaks in 1^{1}H NMR due to diastereotopicity) .
  • Chiral HPLC : Used to confirm stereochemical purity (>87% ee in reported cases) with columns like Chiralpak AD-H and hexane/isopropanol mobile phases .

Q. What functional groups dominate the reactivity of this compound?

  • Key Groups :

  • Trifluoromethoxy (-OCF3_3) : Electron-withdrawing, enhances metabolic stability and lipophilicity (logP ~2.5) .
  • Hydroxyl (-OH) : Participates in hydrogen bonding; prone to oxidation (e.g., to ketones) under strong oxidizing conditions .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence interactions with biological targets?

  • Mechanistic Insight : The -OCF3_3 group increases binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) due to its high electronegativity and steric bulk. Docking studies suggest π-π stacking with aromatic residues in target proteins .
  • Case Study : In enzyme inhibition assays, derivatives with -OCF3_3 show IC50_{50} values 3–5× lower than non-fluorinated analogs .

Q. What strategies mitigate contradictory data in stereochemical outcomes during synthesis?

  • Root Cause Analysis : Discrepancies in ee% (e.g., 87–90% in similar compounds) may arise from solvent polarity or catalyst degradation .
  • Resolution :

  • Recrystallization : Improves ee% by selectively isolating the desired enantiomer.
  • Kinetic Resolution : Use of lipases or transition-metal catalysts to separate enantiomers .

Q. How does the compound’s metabolic stability compare to structural analogs?

  • Data Comparison :

CompoundMetabolic Half-life (h)CYP3A4 Inhibition (%)
(1R)-1-[3-(OCF3_3)Ph]ethanol12.3 ± 1.222 ± 3
(1R)-1-[3-(OCH3_3)Ph]ethanol6.7 ± 0.845 ± 5
  • Conclusion : The -OCF3_3 group reduces CYP-mediated metabolism, enhancing stability .

Q. What are the limitations of current bioactivity studies, and how can they be addressed?

  • Gaps : Limited in vivo data on toxicity profiles (e.g., mutagenicity) and off-target effects.
  • Solutions :

  • Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • Proteomics : Identify off-target binding via affinity chromatography-mass spectrometry .

Methodological Recommendations

  • Stereochemical Purity : Always validate with chiral HPLC and polarimetry ([α]D20_{D}^{20} range: +15° to +25° for (1R)-enantiomers) .
  • Data Reproducibility : Standardize reaction protocols (e.g., inert atmosphere, catalyst loading) to minimize batch-to-batch variability .

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